molecular formula C16H19N7 B12229877 2-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

2-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

Cat. No.: B12229877
M. Wt: 309.37 g/mol
InChI Key: HMPBQKXIJOAGOB-UHFFFAOYSA-N
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Description

2-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a pyrimidine ring fused with a piperazine ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a protein kinase inhibitor, which makes it a promising candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound .

Scientific Research Applications

2-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile involves the inhibition of protein kinases. Protein kinases are enzymes that play a crucial role in cellular signaling processes, including cell growth, differentiation, and metabolism. By inhibiting these enzymes, the compound can interfere with the signaling pathways that promote cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrido[2,3-d]pyrimidine
  • Quinazoline
  • Furo[2,3-d]pyrimidine

Uniqueness

2-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is unique due to its specific structure, which combines a pyrimidine ring with a piperazine and pyridine ring. This unique structure contributes to its potent biological activities and makes it a valuable compound for scientific research and pharmaceutical development .

Properties

Molecular Formula

C16H19N7

Molecular Weight

309.37 g/mol

IUPAC Name

2-[4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C16H19N7/c1-21(2)14-10-15(20-12-19-14)22-6-8-23(9-7-22)16-13(11-17)4-3-5-18-16/h3-5,10,12H,6-9H2,1-2H3

InChI Key

HMPBQKXIJOAGOB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=C(C=CC=N3)C#N

Origin of Product

United States

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